Ethyl 7-nitro-1h-indazole-3-carboxylate
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Overview
Description
Ethyl 7-nitro-1h-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-1h-indazole-3-carboxylate typically involves the nitration of ethyl indazole-3-carboxylate. The process begins with the preparation of ethyl indazole-3-carboxylate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
The nitration step involves treating ethyl indazole-3-carboxylate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the indazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 7-amino-1h-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
Scientific Research Applications
Ethyl 7-nitro-1h-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-nitro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Ethyl 7-nitro-1h-indazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1h-indazole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1h-indazole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 7-amino-1h-indazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.
The uniqueness of this compound lies in its combination of the nitro and ester functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 7-nitro-2H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-6-4-3-5-7(13(15)16)8(6)11-12-9/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGULAZXSYKAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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